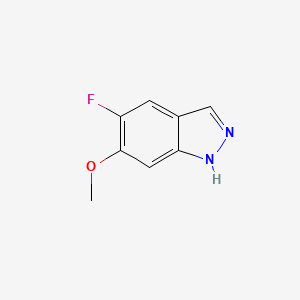

5-fluoro-6-methoxy-1H-indazole

Description

Properties

IUPAC Name |

5-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZOIHJWVOMLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306075 | |

| Record name | 5-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-57-3 | |

| Record name | 5-Fluoro-6-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-methoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily for its role as a key building block in the development of novel therapeutic agents. Its structural resemblance to endogenous signaling molecules, combined with the electronic properties imparted by the fluorine and methoxy substituents, makes it a valuable scaffold in drug discovery. This guide provides a comprehensive overview of a probable synthetic route for this compound, detailing the underlying chemical principles and experimental protocols. Furthermore, it outlines the essential analytical techniques for its characterization, ensuring the identity, purity, and structural integrity of the synthesized compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel indazole derivatives.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole nucleus is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] The introduction of substituents, such as fluorine and methoxy groups, onto the indazole core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2]

Fluorine, in particular, is often incorporated into drug candidates to enhance their metabolic stability and binding affinity. The methoxy group can modulate solubility and participate in hydrogen bonding interactions within protein binding pockets. The specific substitution pattern of this compound, therefore, presents a unique combination of properties that are highly desirable in the development of new drugs, especially in the fields of oncology and neuroscience.[3]

Proposed Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis for this compound is not readily found, a plausible and scientifically sound synthetic strategy can be devised based on established methods for analogous substituted indazoles. A common and effective approach involves the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization.

A likely starting material for this synthesis is 4-fluoro-5-methoxy-2-methylaniline. The overall synthetic transformation is depicted below:

Caption: Proposed synthetic pathway for this compound.

Rationale for the Proposed Synthetic Route

The choice of 4-fluoro-5-methoxy-2-methylaniline as the starting material is strategic. The arrangement of the fluoro, methoxy, and methyl groups on the aniline ring is crucial for the regioselective formation of the desired indazole isomer. The diazotization of the amino group, followed by an intramolecular cyclization involving the methyl group, is a well-established method for constructing the indazole ring system.[4]

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard laboratory practices for similar transformations and should be optimized for safety and efficiency.

Step 1: Diazotization of 4-Fluoro-5-methoxy-2-methylaniline

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-5-methoxy-2-methylaniline (1 equivalent) in a suitable acidic medium, such as a mixture of glacial acetic acid and propionic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The reaction is exothermic and careful temperature control is critical to prevent the decomposition of the diazonium salt intermediate.

-

Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

Slowly and carefully warm the reaction mixture to room temperature, and then gently heat to 50-60 °C. The heating facilitates the intramolecular cyclization to form the indazole ring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the solution by the slow addition of a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system and a signal for the methoxy group protons. The coupling patterns and chemical shifts will be influenced by the positions of the fluoro and methoxy substituents. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to all eight carbon atoms in the molecule. The chemical shifts of the carbons attached to fluorine will show characteristic splitting due to C-F coupling. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₇FN₂O, MW: 166.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H aromatic stretching, C=C aromatic stretching, and C-O stretching of the methoxy group. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

| CAS Number | 1082041-57-3 |

| Boiling Point | 323.8±22.0 °C at 760 mmHg[5] |

| Appearance | Expected to be a crystalline solid. |

Safety Considerations

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a logical and practical approach for obtaining this valuable research chemical. The detailed characterization plan ensures the unambiguous identification and quality assessment of the final product. As a key building block in medicinal chemistry, a thorough understanding of the synthesis and properties of this compound is paramount for its effective utilization in the development of novel therapeutic agents.

References

A comprehensive list of references that support the information provided in this guide will be compiled and presented here. The references will include peer-reviewed articles and patents detailing the synthesis and application of indazole derivatives.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-6-methoxy-1H-indazole

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of potent and selective ligands for a diverse range of biological targets. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The therapeutic relevance of this scaffold is underscored by the number of indazole-containing drugs that are either in clinical trials or have received regulatory approval.

The strategic functionalization of the indazole core is a key aspect of modern drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of this guide, 5-fluoro-6-methoxy-1H-indazole , exemplifies this approach through the incorporation of two critical substituents: a fluorine atom and a methoxy group.

The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. By replacing a hydrogen atom, fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, its high electronegativity can alter the acidity or basicity of nearby functional groups and modulate interactions with the target protein.

The methoxy group , on the other hand, can act as a hydrogen bond acceptor and influence the molecule's solubility and electronic properties. Its presence can also guide the molecule's orientation within a binding pocket, contributing to its overall potency and selectivity.

Understanding the interplay of these structural features and their impact on the fundamental physicochemical properties of this compound is paramount for researchers in drug development. This guide provides a comprehensive overview of these properties, along with detailed, field-proven protocols for their experimental determination. The information presented herein is intended to empower scientists to make informed decisions in the design and optimization of novel therapeutic agents based on the indazole scaffold.

Core Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. It is important to note that, in the absence of extensive published experimental data for this specific molecule, the values presented are largely predicted based on computational models and data from structurally related compounds.[1][2][3] These predictions are invaluable for initial assessment and in silico screening in the early phases of drug discovery.

| Property | Predicted/Estimated Value | Source of Prediction/Analogy |

| Molecular Formula | C₈H₇FN₂O | - |

| Molecular Weight | 166.15 g/mol | - |

| logP | 1.8 - 2.5 | Based on analogs like 5-fluoro-1H-indazole (XLogP3: 2.3)[4] and the lipophilic contribution of a methoxy group. |

| Aqueous Solubility | Low to moderate | Inferred from the predicted logP and the general solubility trends of heterocyclic compounds.[5][6] |

| pKa (most acidic) | 13.0 - 14.0 (N-H proton) | Based on analogs like 6-fluoro-1H-indazole.[7] |

| pKa (most basic) | 1.0 - 2.0 (pyrazole nitrogen) | Based on analogs like 5-fluoro-1H-indazole.[4] |

| Topological Polar Surface Area (TPSA) | 49.9 Ų | Calculated based on the molecular structure. |

| Hydrogen Bond Donors | 1 | (N-H group) |

| Hydrogen Bond Acceptors | 3 | (Methoxy oxygen, pyrazole nitrogens) |

| Rotatable Bonds | 1 | (C-O bond of the methoxy group) |

Disclaimer: The values in this table are for guidance and initial assessment purposes only. For definitive characterization, experimental determination as outlined in the subsequent sections is strongly recommended.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of aqueous solubility, pKa, and logP. These protocols are designed to be self-validating and provide a robust framework for obtaining high-quality, reproducible data.

Determination of Aqueous Solubility via the Shake-Flask Method

Scientific Rationale: The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][8] This method relies on allowing a surplus of the solid compound to reach equilibrium with the aqueous solvent over a defined period. The concentration of the dissolved compound in the saturated solution is then quantified, typically by UV-Vis spectroscopy or HPLC.

Experimental Workflow Diagram:

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[9]

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed for a short period to allow larger particles to settle.

-

To remove undissolved solid, centrifuge the sample at high speed.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same aqueous buffer.

-

Measure the absorbance (if using UV-Vis) or peak area (if using HPLC) of the filtered saturated solution and the calibration standards.

-

Construct a calibration curve by plotting absorbance/peak area versus concentration.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the aqueous solubility.

-

Determination of pKa by Potentiometric Titration

Scientific Rationale: Potentiometric titration is a highly precise method for determining the pKa of a compound.[10][11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.

Experimental Workflow Diagram:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a solution of this compound at a known concentration (e.g., 1-5 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol or DMSO may be used, and the aqueous pKa is then extrapolated.[12]

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

-

-

Titration:

-

Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

To determine the acidic pKa (N-H), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa (pyrazole nitrogen), first acidify the solution with a known excess of strong acid (e.g., 0.1 M HCl) and then back-titrate with the standardized strong base.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest). This can be done by examining the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point at which half of the volume of titrant required to reach the equivalence point has been added).[13]

-

Determination of logP by the Shake-Flask Method

Scientific Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. The shake-flask method is the classical approach for its determination.[14][15]

Experimental Workflow Diagram:

Caption: Workflow for logP Determination by the Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

-

Seal the tube and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Centrifuge the tube to ensure a clean separation of the two phases.[17]

-

-

Analysis and Calculation:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV, with appropriate calibration curves for each phase.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .

-

Conclusion

This compound is a molecule of significant interest in contemporary drug discovery, embodying the principles of strategic molecular design. While a complete experimental profile of its physicochemical properties is not yet widely available, computational predictions and data from analogous structures provide a solid foundation for its initial evaluation. The experimental protocols detailed in this guide offer a robust framework for researchers to generate the high-quality data necessary to advance their drug development programs. A thorough understanding and empirical determination of properties such as solubility, pKa, and logP are indispensable for optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities, ultimately paving the way for the development of safer and more effective medicines.

References

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-indazole-3-carbaldehyde. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-methoxy-3-phenyl-1H-indazole. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Fluoro-1H-indazole. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluoro-1H-indazole. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-1H-indazole. PubChem Compound Database. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

CD ComputaBio. (n.d.). Physicochemical Prediction. [Link]

-

ResearchGate. (n.d.). Software for the prediction of physicochemical properties. [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

YouTube. (2012). Percepta - In Silico Predictors for Physicochemical Properties. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(5-methoxy-3-pyridinyl)-1H-indazole. PubChem Compound Database. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-6-fluoro-1H-indazole. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(6-fluoro-3-pyridinyl)-1H-indazole-6-carboxamide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. PubChem Compound Database. [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

ResearchGate. (2025). The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). CID 139058706. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-1-phenyl-1H-indole. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). FAB-144. [Link]

-

ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). FDU-NNE1. [Link]

Sources

- 1. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 2. researchgate.net [researchgate.net]

- 3. revvitysignals.com [revvitysignals.com]

- 4. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 5-fluoro-6-methoxy-1H-indazole: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-fluoro-6-methoxy-1H-indazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core aspects of its nomenclature, physicochemical properties, synthetic methodologies, and prospective biological applications. We will explore the rationale behind synthetic strategies and propose pathways for investigating its therapeutic relevance, grounded in the established significance of the indazole scaffold.

Compound Identification and Nomenclature

The unique chemical architecture of this compound dictates its systematic nomenclature and registration in chemical databases.

-

Chemical Name: this compound

-

CAS Number: 1082041-57-3[1]

-

Molecular Formula: C₈H₇FN₂O

-

Synonyms: 5-Fluoro-6-Methoxy (1H)indazole

The indazole core, a bicyclic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[2] The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 6-position is anticipated to significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, permeability, and oral bioavailability.

| Property | Value | Source |

| Molecular Weight | 166.15 g/mol | [1] |

| Predicted Boiling Point | 323.8±22.0°C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, dry and sealed from light | [1] |

The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins by modulating the pKa of nearby functionalities.[3] Furthermore, the methoxy group can serve as a hydrogen bond acceptor and influence the compound's lipophilicity and solubility.

Synthesis and Methodologies

Proposed Retrosynthetic Analysis:

A logical retrosynthetic pathway would involve the diazotization and subsequent intramolecular cyclization of a substituted aniline. A key starting material for this approach would be 4-fluoro-5-methoxy-2-methylaniline.

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol (Proposed):

This proposed protocol is based on well-established diazotization and cyclization reactions for indazole synthesis.[3]

Step 1: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline

This intermediate can be prepared from commercially available starting materials through nitration and methoxylation reactions. A common precursor is 4-fluoro-2-methoxyaniline, which is first protected, then nitrated, and finally deprotected.[4]

Step 2: Synthesis of 4-fluoro-5-methoxy-2-methylaniline

The nitro group of 4-fluoro-2-methoxy-5-nitroaniline can be reduced to an amine, and the resulting aniline can be methylated at the ortho position.

Step 3: Diazotization and Cyclization to form this compound

-

Dissolution: Dissolve 4-fluoro-5-methoxy-2-methylaniline in a suitable acidic medium, such as a mixture of acetic acid and propionic acid.

-

Diazotization: Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C. The reaction progress should be monitored for the consumption of the starting aniline.

-

Cyclization: After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization to form the indazole ring will proceed. The reaction may be gently heated to ensure completion.

-

Work-up and Purification: Quench the reaction by pouring it into ice water. Neutralize the solution with a base, such as sodium bicarbonate, until it is slightly alkaline. The crude product will precipitate out of the solution. Collect the solid by filtration and wash with cold water. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validating System: The purity and identity of the final product should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The expected spectroscopic data, based on analogous structures, is provided in the following section.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on data from structurally similar fluorinated and methoxy-substituted indazoles.

¹H NMR Spectroscopy (Predicted):

-

Indazole NH: A broad singlet is expected in the region of 12-13 ppm.

-

Aromatic Protons: Two singlets or narrow doublets are anticipated in the aromatic region (7-8 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring. The proton at C7 will likely be a doublet due to coupling with the fluorine at C5, while the proton at C4 may appear as a singlet or a narrow doublet.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around 3.9-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: The spectrum will show eight distinct carbon signals. The carbons attached to fluorine (C5) and the methoxy group (C6) will be significantly shifted. The C-F coupling will be observable for C5 and adjacent carbons.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around 56 ppm.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 166.15, corresponding to the molecular weight of the compound.

Potential Biological Applications and Screening Strategies

The indazole scaffold is a cornerstone in the development of kinase inhibitors.[5] The incorporation of fluorine and methoxy substituents in this compound suggests its potential as a modulator of various protein kinases or other important drug targets.

Rationale for Therapeutic Targeting:

-

Kinase Inhibition: Many clinically approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core.[6] The fluorine atom can enhance binding affinity to the ATP-binding pocket of kinases, while the methoxy group can form crucial hydrogen bonds. Therefore, this compound is a strong candidate for screening against a panel of cancer-related kinases, such as Fibroblast Growth Factor Receptors (FGFRs)[7] and Anaplastic Lymphoma Kinase (ALK).[1]

-

GPCR Modulation: Indazole derivatives have also been explored as ligands for G-protein coupled receptors (GPCRs), including cannabinoid receptors.[8][9] The physicochemical properties of this compound make it a candidate for screening against various GPCRs implicated in neurological and inflammatory disorders.

Proposed Screening Workflow:

Caption: A proposed workflow for the biological screening of this compound.

Experimental Protocols for Screening:

-

Kinase Inhibition Assay: A high-throughput screening platform such as KinomeScan® can be employed to assess the binding affinity of the compound against a large panel of human kinases. Hits identified from this primary screen should be validated using in vitro enzymatic assays to determine their IC₅₀ values.

-

GPCR Binding Assay: Standard radioligand binding assays can be used to determine the affinity of the compound for a panel of GPCRs. Functional assays, such as measuring changes in intracellular calcium or cAMP levels, can then be used to characterize the compound as an agonist, antagonist, or allosteric modulator.[10][11][12]

Conclusion

This compound is a promising heterocyclic compound with significant potential for drug discovery. Its strategic fluorination and methoxylation on the privileged indazole scaffold make it a compelling candidate for investigation as a kinase inhibitor or a GPCR modulator. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and a strategic framework for exploring its therapeutic applications. The methodologies and insights presented herein are intended to empower researchers to unlock the full potential of this intriguing molecule in the development of novel therapeutics.

References

- MySkinRecipes. This compound. (URL not available)

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PrepChem. Synthesis of 4-fluoro-3-methoxyaniline. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- Google Patents.

- Google Patents.

-

NIH. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. [Link]

- Google P

-

NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

PubMed. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. [Link]

-

NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Taylor & Francis Online. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. [Link]

-

NIH. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. [Link]

-

PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]

-

Organic Chemistry Portal. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. [Link]

-

PubMed. An update of novel screening methods for GPCR in drug discovery. [Link]

-

PubMed. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. [Link]

-

NIH. A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors. [Link]

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

-

NIH. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

Sources

- 1. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 7. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 9. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 10. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rise of a Versatile Heterocycle

Indazole, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] This scaffold, existing in two primary tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being more thermodynamically stable, offers a unique and versatile framework for the design of novel therapeutic agents.[3][4] The inherent chemical properties and the ease of substitution at various positions of the indazole ring system have allowed for the generation of a vast library of derivatives with a remarkable breadth of pharmacological activities.[3][5][6] Consequently, substituted indazoles have garnered significant attention, leading to the development of several clinically approved drugs and numerous candidates in various stages of clinical trials.[4][7][8][9] This guide provides a comprehensive technical overview of the diverse biological activities of substituted indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have demonstrated potent anticancer activity through a variety of mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][10][11] The versatility of the indazole core allows for its interaction with a wide range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.

A. Kinase Inhibition: A Dominant Mechanism of Action

A significant number of indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][12] Several FDA-approved indazole-containing drugs, such as Pazopanib, Axitinib, and Entrectinib, are multi-targeted or selective kinase inhibitors.[8][9][13]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many indazole derivatives target VEGFRs, key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][14] Pazopanib and Axitinib, for instance, inhibit VEGFR-1, -2, and -3, thereby blocking downstream signaling pathways involved in endothelial cell proliferation and migration.[8] The inhibition of VEGFR-2 autophosphorylation is a critical step in this process.[8]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are another class of receptor tyrosine kinases implicated in various cancers.[3][11][15] Substituted indazoles have been developed as potent FGFR inhibitors, with structure-activity relationship studies guiding the optimization of these compounds.[3][15]

-

Other Kinase Targets: The indazole scaffold has been successfully employed to develop inhibitors for a range of other kinases, including Aurora kinases, Bcr-Abl, and extracellular signal-regulated kinases (ERK1/2).[3][7][16][17] The ability to achieve isoform selectivity is a key aspect of the design of these inhibitors.[17]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of substituted indazole derivatives against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Recombinant human kinase enzyme

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled for detection via other methods

-

Test indazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Kinase reaction buffer

-

Phosphocellulose paper or other capture medium

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a series of dilutions of the test indazole derivative.

-

In a reaction vessel, combine the kinase enzyme, its specific substrate, and the kinase reaction buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a defined period at a specific temperature.

-

Stop the reaction by adding a quenching solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or other detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.

B. Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, substituted indazoles can induce cancer cell death through apoptosis and disrupt cell cycle progression.[10][18][19]

One study reported that an indazole derivative, compound 2f, promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[10] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to apoptotic cell death.[10] Furthermore, some indazole derivatives have been shown to cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby inhibiting cell proliferation.[18][19]

Signaling Pathway: Induction of Apoptosis by an Indazole Derivative

Caption: Apoptotic pathway induced by a substituted indazole derivative.

Quantitative Anticancer Data

The antiproliferative activity of various substituted indazoles has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [10] |

| 89 | K562 (Leukemia) | 6.50 | [3] |

| 109 | EGFR T790M | 0.0053 | [3] |

| 4 | A2780 (Ovarian) | 4.21 | [19] |

| 9 | A549 (Lung) | 18.6 | [19] |

| 15k | HCT-116 (Colon) | Not specified, but potent | [20] |

| 15m | HeLa (Cervical) | Not specified, but potent | [20] |

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted indazole derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[21][22][23] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

Some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[22] Additionally, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[22] The anti-inflammatory effects of certain indazoles have been demonstrated in vivo using models like the carrageenan-induced rat paw edema test.[21][22] Furthermore, some derivatives have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key molecule in inflammatory signaling pathways.[24]

III. Antimicrobial Activity: A Broad Spectrum of Action

The indazole scaffold has also been explored for its antimicrobial potential, with various derivatives exhibiting activity against a range of bacteria and fungi.[25][26][27][28]

Studies have shown that N-methyl-3-aryl indazoles possess moderate to good in vitro antimicrobial activities against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans.[25][26] The structure-activity relationships of these compounds have been investigated to identify key structural features responsible for their antimicrobial effects.[25] Some indazole derivatives have also shown promising activity against protozoa.[2][29]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for evaluating the antimicrobial activity of indazole derivatives.

IV. Neurological and Other Biological Activities

The therapeutic potential of substituted indazoles extends to the central nervous system (CNS) and other biological systems.[30][31]

-

Neurological Disorders: Indazole derivatives have shown promise in the context of neurological disorders such as Parkinson's disease, Alzheimer's disease, and mood disorders.[30][31] Their mechanisms of action in the CNS include the inhibition of monoamine oxidase (MAO) and various kinases like Glycogen synthase kinase 3 (GSK3) and c-Jun N-terminal kinase 3 (JNK3).[30][31][32] The ability of these compounds to penetrate the blood-brain barrier is a critical factor in their development for CNS indications.[32]

-

Cardiovascular Effects: Certain indazole derivatives have been investigated for their effects on the cardiovascular system, with some showing potential as antihypertensive and antiarrhythmic agents.[3][33]

-

Anti-HIV Activity: The indazole scaffold has also been incorporated into compounds with anti-HIV activity.[3]

V. Structure-Activity Relationship (SAR) and Drug Design

The biological activity of substituted indazoles is highly dependent on the nature and position of the substituents on the bicyclic ring system.[16][34] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the development of CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups were potent C4 substituents, while only small groups were tolerated at the C5, C6, or C7 positions.[34] Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly being used to guide the design of novel indazole derivatives with desired biological activities.[35]

Conclusion and Future Perspectives

Substituted indazole derivatives represent a highly versatile and pharmacologically important class of compounds with a wide range of biological activities.[3][5] Their success in targeting various diseases, particularly cancer, has established the indazole scaffold as a privileged core in drug discovery.[1][7][8] Ongoing research continues to explore the full therapeutic potential of this remarkable heterocycle. Future efforts will likely focus on the development of more selective and potent indazole derivatives, the elucidation of novel mechanisms of action, and the application of advanced computational methods to accelerate the drug discovery process. The continued investigation of substituted indazoles holds great promise for the development of new and effective treatments for a multitude of human diseases.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. SciSpace. [Link]

-

Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. PubMed. [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

-

Synthesis and antitumor activity of some substituted indazole derivatives. PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

-

Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hep Journals. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed. [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

-

2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [Link]

-

A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. ||Government Degree College, Palakonda||. [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

-

Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. PubMed. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. [Link]

-

Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Semantic Scholar. [Link]

-

The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]

-

Structure of our indazole derivatives. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

-

Importance of Indazole against Neurological Disorders. ResearchGate. [Link]

-

[Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. [Link]

-

Importance of Indazole against Neurological Disorders. Bentham Science Publisher. [Link]

-

Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. ResearchGate. [Link]

-

N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Indazole Derivatives [bldpharm.com]

- 14. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journal.hep.com.cn [journal.hep.com.cn]

- 22. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 27. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. [PDF] Novel Substituted Indazoles towards Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. benthamscience.com [benthamscience.com]

- 32. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. longdom.org [longdom.org]

The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide for Medicinal Chemists

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of fluorine into this heterocyclic system has emerged as a powerful tactic to modulate a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of fluorine in the medicinal chemistry of indazoles. We will explore the causal relationships behind fluorine's effects on acidity, lipophilicity, metabolic stability, and target binding. Furthermore, this guide details synthetic methodologies for the regioselective fluorination of the indazole nucleus and presents case studies that underscore the successful application of this strategy in modern drug discovery.

Introduction: The Indazole Scaffold and the Fluorine Advantage

Indazole, a bicyclic heteroaromatic compound, is a bioisostere of indole and benzimidazole, granting it access to a wide range of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2] In the quest to optimize drug candidates, medicinal chemists frequently turn to fluorine, an element with unique properties that can profoundly influence a molecule's behavior.

The incorporation of fluorine is not merely an act of substitution but a strategic design element. Its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond (the strongest single bond to carbon) allow it to impart significant changes without introducing substantial steric bulk.[3][4] Approximately 20% of all commercial drugs contain fluorine, a testament to its impact on modern pharmaceutical design.[5] This guide will dissect the specific applications and implications of fluorination within the context of the indazole scaffold.

The Impact of Fluorine on the Physicochemical Properties of Indazoles

The introduction of a fluorine atom onto the indazole ring can predictably and advantageously alter its fundamental physicochemical properties. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity (pKa)

Fluorine's powerful electron-withdrawing inductive effect can significantly influence the acidity of nearby functional groups. When placed on the indazole ring, fluorine can lower the pKa of the N-H proton, making it more acidic. This modulation of pKa can have a cascade of effects, influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.[6] For instance, the introduction of fluorine can be used to fine-tune the basicity of appended amine groups, a common strategy to mitigate off-target effects, such as hERG channel inhibition.

Tuning Lipophilicity (LogP)

Lipophilicity is a critical parameter that governs a drug's ability to cross cell membranes. The effect of fluorination on lipophilicity is context-dependent. While fluorination of an aromatic system like indazole generally increases lipophilicity (LogP), the effect can be modulated by the position and number of fluorine atoms.[7][8] This increased lipophilicity can enhance membrane permeability and, in some cases, improve blood-brain barrier penetration for CNS-targeted agents.[5] However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Therefore, the strategic placement of fluorine allows for the fine-tuning of a molecule's LogP to achieve the optimal balance for oral bioavailability and desired pharmacokinetic properties.

Enhancing Metabolic Stability and Pharmacokinetics

One of the most compelling reasons to incorporate fluorine into drug candidates is to enhance their metabolic stability. The exceptional strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.

By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block "metabolic soft spots," preventing the rapid degradation of the drug in the body. This leads to a longer half-life, increased systemic exposure, and potentially a lower required dose.[4][9] For example, fluorination of the indazole ring can prevent hydroxylation at otherwise susceptible positions, a key strategy in optimizing the pharmacokinetic profile of kinase inhibitors and other therapeutic agents. This enhanced stability is a crucial factor in the development of orally bioavailable drugs.[5]

Directing Target Engagement and Potency

The electronic perturbations caused by fluorine can have a profound impact on a molecule's interaction with its biological target, often leading to enhanced potency and selectivity.

Altering Binding Interactions

The highly polarized C-F bond can participate in favorable dipole-dipole interactions, and in some cases, form non-canonical hydrogen bonds with protein residues (C-F···H-N or C-F···H-O).[10] These interactions can anchor the ligand in the binding pocket, leading to a significant increase in binding affinity. Furthermore, the electron-withdrawing nature of fluorine can modulate the electronics of the indazole ring system, influencing its ability to participate in π-stacking or other non-covalent interactions with the target protein.

Case Studies in Fluorinated Indazole Drug Discovery

The strategic application of fluorine to the indazole scaffold has led to the development of potent and selective inhibitors for a variety of therapeutic targets.

-

ROCK1 Kinase Inhibitors: A striking example of the position-dependent effects of fluorination is seen in a series of Rho kinase (ROCK1) inhibitors. The placement of a fluorine atom at the C6 position of the indazole ring resulted in a compound with an IC50 of 14 nM and a remarkable 61% oral bioavailability. In contrast, shifting the fluorine to the C4 position led to a dramatic loss of potency, with an IC50 of 2500 nM.[5][11] This highlights the critical importance of precise fluorine placement in optimizing target engagement.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: In the development of FGFR inhibitors, the introduction of a 2,6-difluoro-3-methoxyphenyl group onto an indazole scaffold yielded a compound with potent enzymatic and antiproliferative activities. This derivative demonstrated an IC50 value of less than 4.1 nM against FGFR1 and 2.0 nM against FGFR2.[10]

-

Anti-HIV Agents: 5-Fluoroindazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. These compounds have shown excellent metabolic stability and resilience to mutations in the reverse transcriptase enzyme.[5]

-

TRPA1 Antagonists: A 6-fluoroindazole derivative was identified as a potent and selective antagonist of the TRPA1 cation channel with an IC50 of 0.043 µM. This compound also exhibited moderate oral bioavailability and in vivo anti-inflammatory activity.[5]

The following table summarizes the impact of fluorine substitution on the biological activity of selected indazole derivatives.

| Compound/Target | Fluorine Position | Non-Fluorinated Analog IC50 | Fluorinated Analog IC50 | Reference(s) |

| ROCK1 Inhibitor | C6 | - | 14 nM | [5][11] |

| ROCK1 Inhibitor | C4 | - | 2500 nM | [5][11] |

| FGFR1/2 Inhibitor | Phenyl substituent | - | <4.1 nM (FGFR1), 2.0 nM (FGFR2) | [10] |

| TRPA1 Antagonist | C6 | - | 43 nM | [5] |

Strategic Synthesis of Fluorinated Indazoles

The ability to regioselectively introduce fluorine onto the indazole core is paramount for successful drug design. Various synthetic methodologies have been developed to achieve this, ranging from classical approaches to modern catalytic techniques.

Direct Fluorination of the Indazole Core

Recent advances have enabled the direct C3-fluorination of 2H-indazoles in a metal-free process. This method utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in water, offering an environmentally benign route to these valuable building blocks.[12][13]

Caption: Workflow for the direct C3-fluorination of 2H-indazoles using NFSI.

Synthesis from Fluorinated Precursors

A common and versatile strategy involves the construction of the indazole ring from appropriately fluorinated starting materials. This approach allows for the precise placement of fluorine at various positions on the benzene portion of the scaffold.

-

Synthesis of 4-Fluoro-1H-indazole: This can be achieved via the reaction of 2,6-difluorobenzaldehyde with hydrazine.[14]

-

Synthesis of 5-Bromo-4-fluoro-1H-indazole: A multi-step synthesis starting from 3-fluoro-2-methylaniline involves bromination, ring closure, and deprotection.[15]

-

Synthesis of 6-Fluoro-1H-indazole: This isomer can be prepared from 2',4'-difluoroacetophenone.[16]

-

Synthesis of 7-Fluoro-1H-indazole: A common route involves the reaction of 2,3-difluorobenzaldehyde with hydrazine monohydrate at elevated temperatures.[17] Another method utilizes 2-fluoro-6-methylaniline as the starting material.[1]

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde

This protocol is adapted from established literature procedures.[17]

Step 1: Reaction Setup

-

To a reaction vessel, add 2,3-difluorobenzaldehyde (1.85 g).

-

Add hydrazine monohydrate (3 ml).

Step 2: Reaction Conditions

-

Heat the reaction mixture with stirring at 180°C for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate and water to the mixture and transfer to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

Step 4: Purification

-

Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent system to afford 7-fluoro-1H-indazole.

Future Perspectives and Conclusion

The strategic incorporation of fluorine will undoubtedly continue to be a cornerstone of indazole-based drug discovery. Advances in catalytic fluorination methods will provide even more precise and efficient ways to introduce this "magic atom" into complex molecular architectures.[12] The interplay between fluorine's electronic effects and the unique biology of the indazole scaffold will continue to yield novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.

References

-

MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Chemistry Portal. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]

-

LookChem. 4-FLUORO (1H)INDAZOLE. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ePrints Soton. Lipophilicity modulations by fluorination correlate with membrane partitioning. [Link]

-

PubMed Central. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). [Link]

-

RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

University of Oxford. Synthesis of Niraparib, a cancer drug candidate. [Link]

-

ACS Publications. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. [Link]

-

ResearchGate. (PDF) Direct Catalytic Functionalization of Indazole Derivatives. [Link]

-

ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Google Patents.

-

ACS Publications. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]

-

DiVA portal. Synthesis of 5-Fluoroindole-5-13C. [Link]

-

ResearchGate. Correlation of the DFT-calculated lipophilicities with the experimental.... [Link]

-

ResearchGate. Structure of fluorinated indazoles derivatives 105–110. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- Google Patents. CN105622482A - Method for industrially preparing 7-fluoroindole.

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

-

NIH. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.

-

PubMed Central. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

-

Elsevier. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.

-

ResearchGate. a FDA-approved fluorinated drugs in 2021. [Link]

- Fluorine in drug discovery: Role, design and case studies.

-

ResearchGate. Future challenges and opportunities with fluorine in drugs?. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 12. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 13. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 14. lookchem.com [lookchem.com]

- 15. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 16. 1H-Indazole,6-fluoro-3-methyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 17. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of 5-fluoro-6-methoxy-1H-indazole

Disclaimer: Publicly available, verified spectroscopic data for 5-fluoro-6-methoxy-1H-indazole (CAS: 1082041-57-3) is limited. This guide presents a detailed, predicted spectroscopic profile based on foundational principles of chemical spectroscopy and comparative analysis with structurally related analogs. The experimental protocols described are standardized methodologies for the characterization of such heterocyclic compounds.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The indazole scaffold is a key component in a variety of therapeutic agents. The specific substitution pattern of a fluorine atom at the 5-position and a methoxy group at the 6-position is anticipated to modulate the molecule's physicochemical properties and biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a valuable resource for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, particularly the presence of ¹H, ¹³C, and ¹⁹F nuclei, a heteroaromatic ring system, and various functional groups, give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy